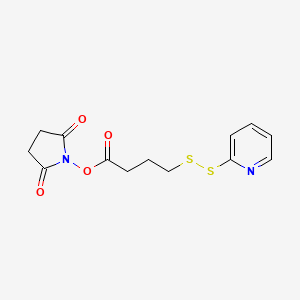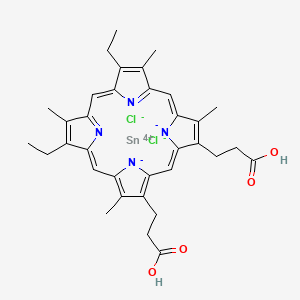
斯坦索泊芬
描述
锡卟啉,也称为锡间卟啉,是一种合成的金属卟啉化合物。它是一种血红素加氧酶的竞争性抑制剂,血红素加氧酶在血红素降解为胆绿素、一氧化碳和游离铁的过程中起着至关重要的作用。 锡卟啉主要被研究用于治疗新生儿高胆红素血症,这种疾病会导致严重的黄疸 .
科学研究应用
锡卟啉在科学研究中有着广泛的应用,包括:
化学: 它被用作模型化合物来研究金属卟啉化学和锡在卟啉环中的行为。
生物学: 锡卟啉因其在抑制血红素加氧酶方面的作用而受到研究,这对于理解血红素代谢和相关的生物过程具有重要意义。
作用机制
锡卟啉通过抑制血红素加氧酶发挥作用。这种酶催化血红素分解为胆绿素、一氧化碳和游离铁。通过抑制血红素加氧酶,锡卟啉阻止血红素转化为胆绿素,导致胆红素水平降低。 这种机制在治疗新生儿高胆红素血症方面特别有效,因为它有助于防止胆红素积累和相关黄疸的风险 .
生化分析
Biochemical Properties
Stannsoporfin interacts with heme oxygenase, an enzyme involved in the breakdown of heme to biliverdin . By inhibiting heme oxygenase, Stannsoporfin prevents the conversion of heme into biliverdin, leading to the accumulation of heme and not bilirubin .
Cellular Effects
Stannsoporfin has been found to inhibit heme metabolism in mammals, control the rate of tryptophan metabolism in mammals, and increase the rate at which heme is excreted by mammals . This inhibition of heme metabolism can have significant effects on various types of cells and cellular processes.
Molecular Mechanism
The mechanism of action of Stannsoporfin involves the specific inhibition of the enzyme heme oxygenase . This enzyme normally catalyzes the conversion of heme into biliverdin, a process that is blocked by Stannsoporfin . This leads to the accumulation of heme and a reduction in the levels of bilirubin .
Temporal Effects in Laboratory Settings
The temporal effects of Stannsoporfin in laboratory settings are still being researched. It is known that Stannsoporfin has a half-life of 3.8 hours following intravenous administration .
Dosage Effects in Animal Models
The effects of Stannsoporfin at different dosages in animal models are still being researched. It is known that Stannsoporfin is not absorbed orally .
Metabolic Pathways
Stannsoporfin is involved in the heme catabolic pathway, where it inhibits the conversion of heme into biliverdin . This inhibition affects the levels of heme and bilirubin in the body .
Transport and Distribution
The transport and distribution of Stannsoporfin within cells and tissues are still being researched. It is known that Stannsoporfin is not absorbed orally .
准备方法
合成路线和反应条件
锡卟啉是通过一系列涉及卟啉衍生物和锡化合物的化学反应合成的。合成通常涉及将卟啉大环上C2和C4位置的乙烯基还原成乙基。 然后将锡作为中心原子掺入卟啉环中 .
工业生产方法
锡卟啉的工业生产涉及大规模合成方法,以实现高纯度成分。 这些方法旨在以批量生产锡卟啉,同时保持药物应用所需的纯度 .
化学反应分析
反应类型
锡卟啉会经历各种化学反应,包括:
氧化: 锡卟啉在特定条件下可以被氧化,导致锡原子形成不同的氧化态。
还原: 该化合物也可以发生还原反应,尤其是在还原剂存在的情况下。
常用试剂和条件
参与锡卟啉反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种配体。 反应条件通常涉及控制温度和pH值,以确保预期结果 .
形成的主要产物
这些反应形成的主要产物取决于具体的反应类型和所用试剂。 例如,氧化反应可能会产生不同的锡氧化态,而取代反应会产生带有不同配体的新的锡卟啉衍生物 .
相似化合物的比较
锡卟啉属于一类作为血红素加氧酶抑制剂的合成金属卟啉。类似的化合物包括:
锌间卟啉: 另一种对血红素加氧酶具有类似抑制效果的金属卟啉。
铬间卟啉: 以其血红素加氧酶抑制特性而闻名,但具有不同的药代动力学特征。
属性
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;tin(4+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);2*1H;/q;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDZJTIZVZFNCM-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)O)CCC(=O)O)C)C.[Cl-].[Cl-].[Sn+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36Cl2N4O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Kernicterus is attributed to high levels of bilirubin, a by-product of heme metabolism. Bilirubin is a bile pigment, which is normally eliminated from the body after conversion into a water-soluble form by the liver. Stannsoporfin's mechanism of action specifically inhibits the enzyme that blocks the conversion of heme into bilirubin. | |
| Record name | Stannsoporfin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04912 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
106344-20-1 | |
| Record name | Stannsoporfin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106344201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannsoporfin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04912 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | STANNSOPORFIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KAE1U0G7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tin mesoporphyrin interact with its primary target?
A1: Tin mesoporphyrin acts as a potent and competitive inhibitor of heme oxygenase (HO) activity. [, , , , , , , , , ] It competes with heme for binding to the HO enzyme, thereby inhibiting the breakdown of heme into biliverdin, ferrous iron (Fe2+), and carbon monoxide (CO). [, , , , ]
Q2: What are the downstream consequences of inhibiting heme oxygenase with SnMP?
A2: Inhibiting HO with SnMP primarily reduces the production of bilirubin, which is a key factor in the development of neonatal jaundice. [, , , , ] Additionally, the reduction in HO activity impacts the levels of other heme degradation products like CO and iron, which have various physiological roles. [, , ]
Q3: Can you elaborate on the site-specific effects of SnMP on HO activity?
A3: Research in a rat model of sepsis showed that SnMP's inhibitory effect on HO activity was more pronounced in the upper intestine (duodenum and jejunum) compared to the lower intestine (ileum and colon). [] This suggests a potential site-specific regulation of HO expression and SnMP's effect.
Q4: How does SnMP impact naive T cell activation and proliferation?
A4: Studies have shown that SnMP can induce the activation, proliferation, and maturation of naive CD4+ and CD8+ T cells in vitro. [, ] This effect is mediated through interactions with CD14+ monocytes and suggests a potential role for HO-1 in regulating T cell homeostasis.
Q5: What is the molecular formula and weight of tin mesoporphyrin?
A5: While the provided abstracts don't explicitly mention the molecular formula and weight of tin mesoporphyrin, they refer to it as a "tin metalloporphyrin" and a "synthetic heme analogue." [, , , , , ] Based on this information and knowledge of porphyrin chemistry, one can deduce that SnMP likely possesses a porphyrin ring structure complexed with a tin atom. Further research into its specific chemical structure is recommended for a definitive answer.
Q6: What SHE regulations are relevant to the research and development of SnMP?
A6: While not explicitly stated, any research and development involving SnMP would likely fall under regulations governing chemical synthesis, handling, and disposal. This might include regulations from agencies like the Occupational Safety and Health Administration (OSHA) in the US or the European Chemicals Agency (ECHA) in Europe. Researchers should consult and comply with all relevant regulations and prioritize safe laboratory practices.
Q7: What is known about the absorption and distribution of SnMP?
A7: Oral administration of SnMP has demonstrated absorption in both adult and neonatal mice. [, , ] Studies have shown its presence in various tissues, including the liver, spleen, and brain, indicating its ability to cross the blood-brain barrier. [, , ]
Q8: Does SnMP impact the activity of drug-metabolizing enzymes?
A8: While not directly addressed in the abstracts, SnMP's potential to inhibit heme-containing enzymes like cytochrome P450s should be considered. [] These enzymes play a crucial role in drug metabolism, and their inhibition by SnMP could lead to drug interactions.
Q9: Has SnMP demonstrated efficacy in reducing bilirubin levels?
A9: Yes, both in vitro and in vivo studies have shown that SnMP effectively reduces bilirubin production. [, , , , ] Animal models, particularly in mice, have demonstrated its ability to prevent hyperbilirubinemia. [, , , ]
Q10: Beyond hyperbilirubinemia, are there other potential therapeutic applications for SnMP?
A10: Research suggests that SnMP might hold promise for conditions where HO-1 activity modulation could be beneficial. This includes:
- Cancer: A study suggested SnMP as a potential anticancer agent by selectively inhibiting the HO-1 pathway in specific non-small-cell lung cancer cells. [] Another study explored SnMP as an immune checkpoint inhibitor in preclinical cancer models. []
- Inflammation and Oxidative Stress: The abstracts highlight SnMP's protective effects against tissue injury in various models, including sepsis, hemorrhagic shock, and colitis. [, , ] These effects are attributed to HO-1's antioxidant and anti-inflammatory properties. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


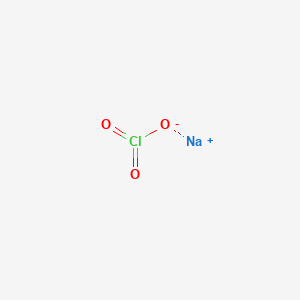

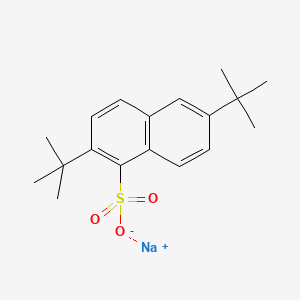
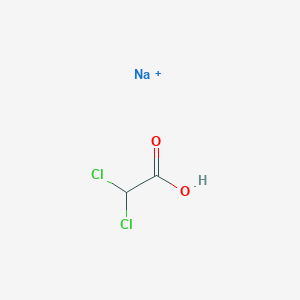
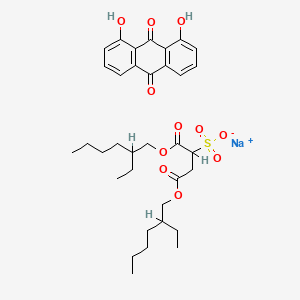
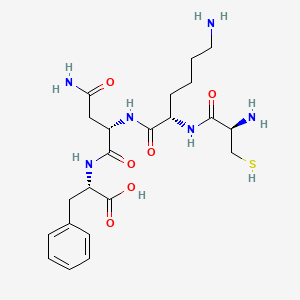
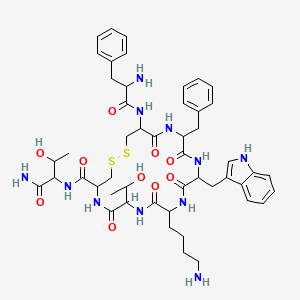
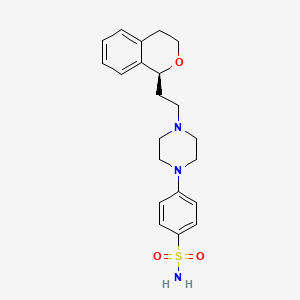
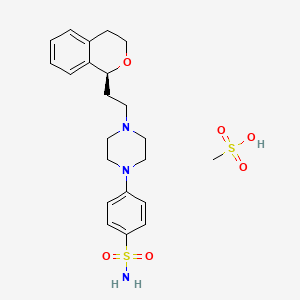
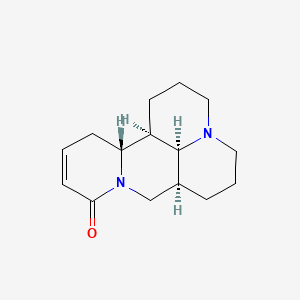
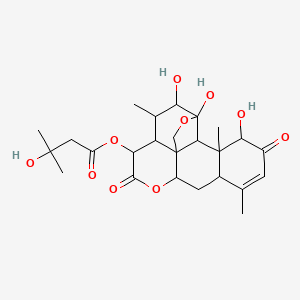
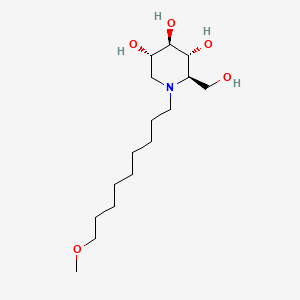
![[(2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol](/img/structure/B1681062.png)
